

An In-depth Technical Guide to the Structure of Boc-Asp(OSu)-OBzl

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical structure and properties of N- α -tert-Butyloxycarbonyl-L-aspartic acid α -N-hydroxysuccinimide ester β -benzyl ester, commonly abbreviated as **Boc-Asp(OSu)-OBzl**. This reagent is a key building block in peptide synthesis and bioconjugation.

Molecular Structure

Boc-Asp(OSu)-OBzI is a derivative of the amino acid L-aspartic acid, where the functional groups are strategically protected to allow for controlled reactions. The core structure consists of an L-aspartic acid backbone with three key modifications:

- Boc (tert-Butyloxycarbonyl) Group: The α -amino group is protected by a Boc group. This acid-labile protecting group prevents unwanted reactions at the N-terminus during peptide synthesis.
- OBzl (Benzyl Ester) Group: The side-chain β-carboxyl group is protected as a benzyl ester.
 This protecting group is stable under the conditions used for Boc removal but can be cleaved using strong acids or through hydrogenolysis.[1]
- OSu (N-Hydroxysuccinimide Ester) Group: The α-carboxyl group is activated as an N-hydroxysuccinimide ester. This makes the carboxyl group highly reactive towards primary



and secondary amines, facilitating efficient peptide bond formation with minimal side reactions.[2][3]

The stereochemistry at the α -carbon is retained from the natural L-aspartic acid.

Chemical Properties

The key chemical and physical properties of **Boc-Asp(OSu)-OBzI** are summarized in the table below.

Property	Value	References
Chemical Formula	C20H24N2O8	[4][5]
Molecular Weight	420.41 g/mol	[4][5]
CAS Number	13798-75-9	[4][5]
Appearance	White powder	[3]
Melting Point	98-103 °C	[3][5][6]
Solubility	Soluble in DMF	[5]
Storage Temperature	-20°C to 8°C	[3][4][5]

Structural Diagram

The following diagram illustrates the two-dimensional chemical structure of **Boc-Asp(OSu)-OBzI**.

Caption: 2D structure of Boc-Asp(OSu)-OBzI.

Experimental Protocols: Synthesis and Application

a. Synthesis: The synthesis of **Boc-Asp(OSu)-OBzl** typically starts from N-Boc-L-aspartic acid β -benzyl ester (Boc-Asp(OBzl)-OH).[1] The α -carboxylic acid is then activated by reaction with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).



b. Application in Peptide Synthesis: **Boc-Asp(OSu)-OBzI** is a valuable reagent in solid-phase peptide synthesis (SPPS).[3][5] The activated OSu ester readily reacts with the free amino group of a resin-bound peptide chain, forming a new peptide bond. The Boc protecting group is then removed with a mild acid, such as trifluoroacetic acid (TFA), to allow for the next coupling step. This cycle is repeated to build the desired peptide sequence.

Logical Workflow for Application in Peptide Synthesis

The following diagram outlines the typical workflow for incorporating an aspartic acid residue into a peptide chain using **Boc-Asp(OSu)-OBzI** in Boc-chemistry solid-phase peptide synthesis.

Caption: Workflow for using Boc-Asp(OSu)-OBzI in SPPS.

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